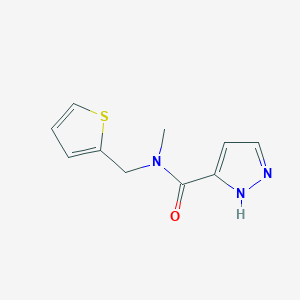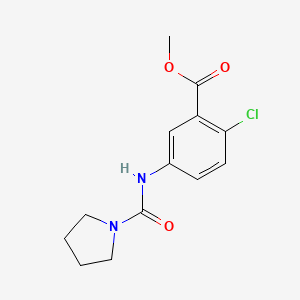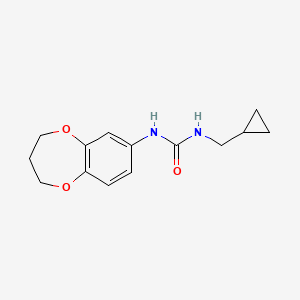![molecular formula C14H18N4O B7529606 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea, also known as DPU-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant anticancer properties, making it a promising candidate for the development of new cancer treatments.
作用机制
The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea involves the inhibition of the protein kinase CK2. This enzyme is overexpressed in many types of cancer and plays a key role in the regulation of cell growth and survival. By inhibiting CK2, 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea as a research tool is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition in a targeted manner. However, one limitation of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea. One area of interest is the development of new cancer treatments based on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea and other CK2 inhibitors. Another area of interest is the development of new antimicrobial agents based on 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea and its potential applications in the treatment of inflammatory diseases.
合成方法
The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea involves the reaction of 2,5-dimethylpyrazole with 3-methylbenzyl isocyanate. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been optimized to produce high yields of pure 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea.
科学研究应用
1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-5-4-6-12(7-10)9-15-14(19)16-13-8-11(2)17-18(13)3/h4-8H,9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNGASUHICTFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)


![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)

![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)


